![molecular formula C12H13N3OS B2518620 2-((2,4-Dimethylphenyl)amino)thiazole-4-carboxamide CAS No. 1170063-34-9](/img/structure/B2518620.png)
2-((2,4-Dimethylphenyl)amino)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-((2,4-Dimethylphenyl)amino)thiazole-4-carboxamide” is a compound that belongs to the class of organic compounds known as thiazolecarboxamides . Thiazolecarboxamides are heterocyclic compounds containing a thiazole ring which bears a carboxylic acid amide group .
Molecular Structure Analysis
Thiazole, a key component of this compound, is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving “2-((2,4-Dimethylphenyl)amino)thiazole-4-carboxamide” are not available in the retrieved papers, thiazole derivatives have been found to exhibit diverse biological activities .Scientific Research Applications
Antibacterial Activity
Thiazole-based compounds, including “2-((2,4-Dimethylphenyl)amino)thiazole-4-carboxamide”, have demonstrated significant antibacterial activities . For instance, one of the synthesized compounds showed good activities towards Gram-negative E. coli and Gram-positive S. aureus .
Antioxidant Activity
These compounds also exhibit antioxidant activities . Two of the synthesized compounds displayed better DPPH radical scavenging potency compared to ascorbic acid .
Anti-Inflammatory Activity
Thiazole derivatives have been reported to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.
Anticancer Activity
Thiazole-based compounds have been associated with anticancer activities . They have been used in the design and discovery of various synthetic drugs for cancer treatment .
Antifungal Activity
In addition to their antibacterial properties, thiazole-based compounds also have antifungal activities . This broad-spectrum antimicrobial activity makes them valuable in the field of medicinal chemistry.
Anti-Alzheimer Activity
Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease . This opens up new avenues for the development of drugs for neurodegenerative disorders.
Antihypertensive Activity
Thiazole-based compounds have also been associated with antihypertensive activities . This suggests their potential use in the management of hypertension.
Role in Prebiotic Chemistry
2-aminoazoles, including “2-((2,4-Dimethylphenyl)amino)thiazole-4-carboxamide”, have been considered as intermediates in nucleotide synthesis or nucleotide activating or/and selective agents in prebiotic chemistry .
Mechanism of Action
Target of Action
The primary target of 2-((2,4-Dimethylphenyl)amino)thiazole-4-carboxamide is the Tyrosine-protein kinase SYK . This enzyme plays a crucial role in the adaptive immune response. It mediates signaling from activated immunoreceptors, leading to the activation of multiple downstream pathways that regulate diverse biological functions such as cell proliferation, differentiation, and phagocytosis .
Mode of Action
This interaction could lead to changes in the activation of downstream signaling pathways, potentially altering cellular functions .
Biochemical Pathways
These could include pathways involved in immune response regulation, cell proliferation, and differentiation .
Result of Action
Given its target, it may influence cellular functions such as proliferation and differentiation
properties
IUPAC Name |
2-(2,4-dimethylanilino)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-7-3-4-9(8(2)5-7)14-12-15-10(6-17-12)11(13)16/h3-6H,1-2H3,(H2,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFLEWYVNCFFBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=CS2)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,4-Dimethylphenyl)amino)thiazole-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.